molecular formula C23H18Cl2N2O2 B4843190 N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine

Cat. No. B4843190
M. Wt: 425.3 g/mol
InChI Key: NUGRITYIZUXWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell growth, differentiation, and survival.

Mechanism of Action

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine works by binding to the ATP-binding site of EGFR and inhibiting its tyrosine kinase activity. This prevents the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival. Inhibition of EGFR signaling by N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine has been shown to have a number of biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces cell cycle arrest and apoptosis, and inhibits cell migration and invasion. N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine has also been shown to reduce tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine is its selectivity for EGFR tyrosine kinase. This makes it a useful tool for studying the role of EGFR in various cellular processes. However, N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for research involving N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the use of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine in combination with other drugs to enhance its effectiveness in cancer treatment. Finally, there is interest in studying the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease, and the potential use of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine in these conditions.
Conclusion:
In conclusion, N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine is a small molecule inhibitor of EGFR tyrosine kinase that has been widely used in scientific research. It has been shown to inhibit the growth of cancer cells and to have a number of biochemical and physiological effects. N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine has some advantages and limitations for lab experiments, and there are several future directions for research involving this compound.

Scientific Research Applications

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine has been widely used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine has also been used to study the role of EGFR in various cellular processes, such as cell migration, invasion, and angiogenesis.

properties

IUPAC Name

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O2/c1-14-11-22(19-13-18(28-2)8-9-21(19)26-14)27-16-5-10-23(20(25)12-16)29-17-6-3-15(24)4-7-17/h3-13H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGRITYIZUXWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=C(C=C3)OC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methylquinolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine
Reactant of Route 3
Reactant of Route 3
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine
Reactant of Route 4
Reactant of Route 4
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine
Reactant of Route 5
Reactant of Route 5
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine
Reactant of Route 6
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-6-methoxy-2-methyl-4-quinolinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.